molecular formula C19H13N5O4 B11617338 5-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]-1,2-oxazole-3-carbohydrazide

5-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]-1,2-oxazole-3-carbohydrazide

Cat. No.: B11617338
M. Wt: 375.3 g/mol
InChI Key: RFTFEJSREYNEPR-UFFVCSGVSA-N
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Description

5-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]-1,2-oxazole-3-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, an oxazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]-1,2-oxazole-3-carbohydrazide typically involves multiple steps. One common method includes the condensation of 5-(1H-indol-3-yl)-1,2-oxazole-3-carbohydrazide with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]-1,2-oxazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole or oxazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This inhibition can help regulate blood glucose levels, making it a potential therapeutic agent for diabetes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]-1,2-oxazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit α-glucosidase non-competitively sets it apart from other similar compounds .

Properties

Molecular Formula

C19H13N5O4

Molecular Weight

375.3 g/mol

IUPAC Name

5-(1H-indol-3-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H13N5O4/c25-19(22-21-10-12-5-7-13(8-6-12)24(26)27)17-9-18(28-23-17)15-11-20-16-4-2-1-3-14(15)16/h1-11,20H,(H,22,25)/b21-10+

InChI Key

RFTFEJSREYNEPR-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CC(=NO3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CC(=NO3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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